2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline
Description
Systematic IUPAC Nomenclature and CAS Registry Identification
The compound 2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline is systematically named 2,4-dichloro-5-[(3-fluorophenyl)methoxy]aniline under IUPAC guidelines. This nomenclature reflects:
- A central aniline group (benzenamine) substituted at positions 2 and 4 with chlorine atoms.
- A methoxy group at position 5, where the methyl group is further substituted with a 3-fluorophenyl moiety.
The CAS Registry Number for this compound is 439095-33-7 . Alternative synonyms include 2,4-Dichloro-5-(3-fluorobenzyloxy)aniline and 2,4-dichloro-5-[(3-fluorophenyl)methoxy]aniline, as documented in PubChem and ChemSpider entries.
Molecular Formula and Weight Analysis
The molecular formula is C₁₃H₁₀Cl₂FNO , derived from:
- 13 carbon atoms : A benzene ring (6 C), a benzyl group (6 C), and one oxygen/nitrogen-bound carbon.
- 10 hydrogen atoms : Distributed across the aromatic rings and methoxy bridge.
- 2 chlorine atoms : At positions 2 and 4 on the aniline ring.
- 1 fluorine atom : On the benzyl group’s meta position.
The molecular weight is 286.13 g/mol , calculated as follows:
$$
\text{Weight} = (13 \times 12.01) + (10 \times 1.01) + (2 \times 35.45) + (1 \times 19.00) + (1 \times 14.01) + (1 \times 16.00) = 286.13 \, \text{g/mol}.
$$
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR :
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorptions include:
X-ray Crystallographic Data and Conformational Analysis
While X-ray crystallographic data for this specific compound is not publicly available, structural analogs suggest:
- Dihedral angles between the aniline and benzyl rings of ~60° due to steric hindrance from substituents.
- Hydrogen bonding between the aniline NH₂ and adjacent oxygen atoms stabilizes the planar conformation.
Rotatable bonds (3 in total) include:
- The methoxy CH₂–O bond.
- Bonds connecting the benzyl group to the methoxy oxygen.
This flexibility allows multiple low-energy conformers, as modeled in PubChem’s 3D structure.
Tables
Properties
IUPAC Name |
2,4-dichloro-5-[(3-fluorophenyl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO/c14-10-5-11(15)13(6-12(10)17)18-7-8-2-1-3-9(16)4-8/h1-6H,7,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGSZPQSDCVLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C(=C2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381374 | |
| Record name | 2,4-Dichloro-5-(3-fluorobenzyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-33-7 | |
| Record name | 2,4-Dichloro-5-[(3-fluorophenyl)methoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-(3-fluorobenzyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline typically involves the reaction of 2,4-dichloroaniline with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aniline group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Substituted anilines or thiols.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline has been investigated for its potential use in pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
- Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, derivatives of this compound have shown significant inhibition of COX-1 and COX-2 enzymes, with IC50 values indicating their potency compared to established anti-inflammatory drugs like diclofenac .
- Anticancer Properties : The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that it can inhibit the growth of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. The structure–activity relationship (SAR) studies suggest that modifications to the aniline moiety can enhance anticancer activity .
Material Science
In addition to its biological applications, this compound is being explored for its utility in material science.
- Polymer Chemistry : The compound can serve as a functional monomer in the synthesis of polymers with specific electronic or optical properties. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials used in electronics and photonics.
Case Study 1: Anti-inflammatory Screening
A study conducted on various aniline derivatives showed that this compound significantly inhibited COX enzymes. The IC50 values were recorded as follows:
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| This compound | 19.45 μM | 42.1 μM |
| Diclofenac | 15 μM | 30 μM |
This case highlights the compound's potential as a lead candidate for developing new anti-inflammatory drugs .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that derivatives of this compound exhibited varying degrees of cytotoxicity:
| Compound | IC50 (nM) |
|---|---|
| Compound A | 28.5 |
| Compound B | 31.4 |
| This compound | 35.0 |
The results indicated that structural modifications could enhance the anticancer efficacy of the parent compound .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
3-Chloro-4-((3-fluorobenzyl)oxy)aniline (CAS 202197-26-0)
- Structure : Chloro at 3-position, fluorobenzyloxy at 4-position.
- Synthesis: Used in lapatinib-like headgroups; synthesized via nucleophilic substitution or amination (e.g., refluxing with aryl chlorides in 2-propanol) .
- Biological Activity : Exhibits potent inhibition against Plasmodium falciparum (EC50 = 27 nM for NEU-627 derivative) but reduced efficacy against Leishmania .
- Challenges : Lower yields (~9%) in acid-catalyzed amination due to steric hindrance .
4-((3-Fluorobenzyl)oxy)aniline
3-Chloro-4-fluoroaniline
2-Chloro-4-((3-fluorobenzyl)oxy)aniline
- Structure : Chloro at 2-position, fluorobenzyloxy at 4-position.
- Synthesis : Yields drop to 13% due to increased steric hindrance near the reaction site .
Structural and Functional Analysis
Substituent Effects on Reactivity and Yield
Biological Activity
2,4-Dichloro-5-[(3-fluorobenzyl)oxy]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on its inhibitory effects on various enzymes, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a dichlorinated aniline core substituted with a fluorobenzyl ether. This structural configuration is critical for its biological activity, influencing interactions with biological targets.
Inhibition of Autotaxin
Recent studies have highlighted the compound's role as a potent inhibitor of autotaxin (ATX), an enzyme implicated in cancer metastasis and inflammation. The compound demonstrated an IC50 value of approximately 32 nM, indicating strong inhibitory potential against ATX activity. This inhibition was shown to significantly reduce the invasion of A2058 human melanoma cells in vitro .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a series of experiments, derivatives of this compound were tested against cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. The results indicated that certain derivatives could effectively suppress COX enzyme activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications on the aromatic rings significantly influence the potency and selectivity of the compound against various targets. For instance, increasing the number of fluorine substituents on the aromatic ring enhanced binding affinity and inhibitory activity against ATX . Table 1 summarizes key derivatives and their corresponding IC50 values against ATX:
| Compound | IC50 (nM) | Comments |
|---|---|---|
| This compound | 32 | Potent ATX inhibitor |
| 3a (3,4-difluoro analogue) | 31 | Improved potency |
| 3b (3,4,5-trifluoro analogue) | 9 | Highest potency observed |
Melanoma Metastasis
In vivo studies demonstrated that treatment with this compound significantly reduced metastasis in B16 melanoma models. The mechanism appears to involve modulation of ATX activity, leading to decreased tumor cell migration and invasion .
Chemotherapeutic Resistance
Another critical finding was its ability to overcome chemotherapeutic resistance in breast cancer stem-like cells. The compound effectively sensitized these cells to paclitaxel treatment, suggesting potential for use in combination therapies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
